4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran
Description
Chemical Structure and Properties 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran (CAS: 1415477-23-4) is a halogenated 2,3-dihydrobenzofuran derivative with the molecular formula C₁₇H₁₃BrClO and a molecular weight of 348.45 g/mol . Its structure features a dihydrobenzofuran core substituted with bromo and chloro groups at positions 4 and 7, respectively, and a 4-cyclopropylbenzyl moiety at position 6 (Fig. 1).
Properties
IUPAC Name |
4-bromo-7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClO/c19-16-10-14(17(20)18-15(16)7-8-21-18)9-11-1-3-12(4-2-11)13-5-6-13/h1-4,10,13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHUVKDARHDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to achieve high yields and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH).
Major Products Formed:
Scientific Research Applications
4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran is a complex organic compound with a unique molecular structure featuring a benzofuran core. It has a molecular weight of 363.68 g/mol. The presence of bromine and chlorine substituents contributes to its chemical reactivity and biological activity, while the cyclopropylbenzyl group enhances its structural diversity. This compound is of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and materials science. Its potential lies in its unique structure and reactivity, making it valuable for exploration and development in various fields.
Chemistry
In chemistry, this compound serves as an intermediate for synthesizing complex molecules. Its structure allows for exploring new chemical reactions and pathways.
Biology
In biological research, this compound is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes. Preliminary studies suggest that similar compounds can interact with enzymes or receptors involved in inflammatory pathways.
Medicine
The compound has potential medicinal applications, particularly in developing new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery, especially for inflammatory diseases or pain management. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.
Industry
In the industrial sector, this compound can be used as a building block for synthesizing advanced materials and chemicals. Its properties make it suitable for applications in material science and engineering and as a precursor for novel polymers or functional materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological activity and synthetic utility of dihydrobenzofurans (DHBs) are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- The target compound ’s bromo and chloro groups increase electronegativity and steric hindrance compared to analogs with alkyl or polar substituents (e.g., amine, carboxylic acid) .
- The 4-cyclopropylbenzyl group contributes to elevated lipophilicity (predicted logP > 4), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Pharmacological Activity
DHB derivatives are studied for their binding affinity to pathogen proteins. Evidence from molecular docking and dynamics (MD) simulations reveals:
- DHB2, DHB3, and DHB8 (generic DHB derivatives) exhibit binding affinities ranging from -7.00 to -6.20 kcal/mol against bacterial and viral proteins, with DHB3 showing the lowest RMSD (0.1–0.2 nm) in MD simulations, indicating high stability in target pockets .
- The target compound ’s halogenated and bulky substituents may enhance binding to hydrophobic enzyme pockets (e.g., fungal cytochrome P450), though specific data are lacking. Comparative ADMET predictions suggest it follows Lipinski’s rule (MW < 500, logP < 5), supporting drug-likeness .
ADMET and Industrial Relevance
- ADMET Profile : Like other DHBs, the target compound is predicted to have low hepatotoxicity and high plasma protein binding due to its aromatic and halogen substituents . However, the cyclopropylbenzyl group may increase metabolic stability compared to ethyl or methyl analogs.
- Industrial Applications : Similar to 5-(2-bromoethyl)-DHB (used in Darifenacin synthesis), the target compound’s halogen and benzyl groups make it a candidate for anticholinergic or antimicrobial drug intermediates .
Biological Activity
The compound 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran (CAS Number: 1415477-23-4) is a complex organic molecule characterized by its unique structural features, including bromine and chlorine atoms, and a cyclopropylbenzyl group attached to a benzofuran core. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrClO |
| Molecular Weight | 363.68 g/mol |
| Boiling Point | 471.1 ± 45.0 °C (predicted) |
| InChI Key | ICSHUVKDARHDBY-UHFFFAOYSA-N |
| SMILES | Clc1c(Cc2ccc(cc2)C3CC3)cc(Br)c4CCOc14 |
This compound exhibits biological activity primarily through its interactions with specific molecular targets, including enzymes and receptors. The compound is utilized in biological research to study enzyme inhibition and receptor binding .
Enzyme Inhibition Studies
Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis in the liver.
Receptor Binding Affinity
The compound has demonstrated the ability to bind to specific receptors, influencing physiological responses. For example, it has been noted for its potential interactions with serotonin receptors, which could have implications for mood regulation and anxiety disorders .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Research has indicated that it may be effective against certain bacterial strains, although further studies are needed to elucidate its spectrum of activity and mechanism of action against pathogens .
Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on cytochrome P450 enzymes, this compound was found to significantly reduce enzyme activity in vitro. This suggests its potential utility in drug interactions where cytochrome P450 modulation is critical.
Study 2: Anticancer Activity
A recent investigation assessed the anticancer effects of this compound on human breast cancer cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in oncology .
Study 3: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited moderate activity against several strains, suggesting it could be developed into a novel antimicrobial agent pending further optimization .
Q & A
What synthetic strategies are recommended for introducing bromo and chloro substituents into the dihydrobenzofuran core, and how do steric effects from the 4-cyclopropylbenzyl group influence reaction pathways?
Methodological Answer:
The bromo and chloro substituents can be introduced via electrophilic aromatic substitution (EAS) or transition metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig). Steric hindrance from the 4-cyclopropylbenzyl group may necessitate:
- Directed ortho-metalation : Use directing groups (e.g., -OMe, -COOR) to position halogens .
- Protection-deprotection : Temporarily block reactive sites to avoid undesired substitutions. For example, utilized BBr₃ to demethylate a methoxy group, highlighting compatibility with halogenated aromatics .
How can regioselectivity challenges in halogenation be addressed when synthesizing polyhalogenated dihydrobenzofurans?
Advanced Research Focus:
Regioselectivity is influenced by electronic (e.g., electron-withdrawing groups) and steric factors. Strategies include:
- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps.
- Temperature control : Lower temperatures favor kinetic products (e.g., meta-substitution in electron-rich systems). reported low yields for 2-bromo-7-hydroxybenzofuran due to competing pathways, emphasizing the need for optimized conditions .
What analytical techniques are critical for confirming the structure and purity of this compound, particularly given its multiple substituents?
Basic Methodology:
- NMR spectroscopy : ¹H/¹³C NMR (with 2D COSY/HSQC) resolves overlapping signals from the dihydrobenzofuran core and substituents.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., used HRMS for intermediates ).
- HPLC with UV/ECD detection : Assesses purity and detects stereoisomers.
How do the electronic properties of the 4-cyclopropylbenzyl group impact the compound’s reactivity in cross-coupling reactions?
Advanced Analysis:
The cyclopropyl group is electron-donating via conjugation, which:
- Activates the aromatic ring : Enhances nucleophilic substitution at positions ortho/para to the benzyl group.
- Induces steric strain : May hinder bulky catalysts (e.g., Pd(PPh₃)₄). ’s use of methoxyphenyl groups in Suzuki couplings suggests steric considerations for analogous systems .
What strategies resolve contradictions in reported reaction yields for similar halogenated dihydrobenzofurans?
Methodological Approach:
- Design of Experiments (DoE) : Systematically vary catalysts, solvents, and temperatures to identify optimal conditions.
- In-situ monitoring : Techniques like Raman spectroscopy track intermediate formation. highlighted yield disparities in bromination, advocating for reaction optimization .
How can computational tools predict the photophysical properties of this compound, and what experimental validations are required?
Advanced Research Focus:
- TD-DFT calculations : Simulate UV-Vis spectra by modeling electron transitions between HOMO-LUMO orbitals.
- Cyclic voltammetry : Measures redox potentials to validate computational predictions. (NIST data) provides thermodynamic benchmarks for related compounds .
What challenges arise in achieving enantiomeric purity, and which chiral resolution methods are effective?
Methodological Answer:
- Chiral chromatography : Use columns with cellulose-/amylose-based stationary phases.
- Kinetic resolution : Enzymatic or organocatalytic methods. While did not address chirality, dihydrobenzofuran’s fused ring system may introduce planar chirality requiring specialized techniques .
How does the compound’s stability under acidic/basic conditions affect its applicability in multi-step syntheses?
Advanced Analysis:
- pH-dependent degradation studies : Monitor via LC-MS under varying conditions.
- Protecting groups : Use acid-labile groups (e.g., tert-butoxycarbonyl) if base sensitivity is observed. ’s use of DCM and BBr₃ (acidic conditions) suggests stability in halogenation/deprotection steps .
What role does the dihydrobenzofuran scaffold play in modulating biological activity, and how can substituent effects be systematically studied?
Research Framework:
- SAR studies : Synthesize analogs with varying halogen positions/cyclopropyl groups.
- Docking simulations : Map interactions with target proteins (e.g., ’s benzo[b]furan derivatives imply bioactivity relevance ).
How can solvent effects influence the crystallization of this compound, and what polymorph screening methods are recommended?
Methodological Answer:
- High-throughput screening : Test solvents with varying polarities (e.g., lists DCM as a common solvent ).
- X-ray crystallography : Resolve crystal packing motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
